Cas no 2138051-72-4 (6-[(2-Methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol)
![6-[(2-Methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol structure](https://www.kuujia.com/scimg/cas/2138051-72-4x500.png)
6-[(2-Methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol Chemical and Physical Properties
Names and Identifiers
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- 2138051-72-4
- 6-[(2-methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol
- EN300-1161580
- 6-[(2-Methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol
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- Inchi: 1S/C17H33NO/c1-4-11-18(13-14(2)3)16-12-15(19)7-10-17(16)8-5-6-9-17/h14-16,19H,4-13H2,1-3H3
- InChI Key: CECKBZSIEDNAFW-UHFFFAOYSA-N
- SMILES: OC1CCC2(CCCC2)C(C1)N(CCC)CC(C)C
Computed Properties
- Exact Mass: 267.256214676g/mol
- Monoisotopic Mass: 267.256214676g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 4.5
6-[(2-Methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161580-0.5g |
6-[(2-methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol |
2138051-72-4 | 0.5g |
$1207.0 | 2023-06-08 | ||
Enamine | EN300-1161580-0.05g |
6-[(2-methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol |
2138051-72-4 | 0.05g |
$1056.0 | 2023-06-08 | ||
Enamine | EN300-1161580-0.25g |
6-[(2-methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol |
2138051-72-4 | 0.25g |
$1156.0 | 2023-06-08 | ||
Enamine | EN300-1161580-2.5g |
6-[(2-methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol |
2138051-72-4 | 2.5g |
$2464.0 | 2023-06-08 | ||
Enamine | EN300-1161580-1.0g |
6-[(2-methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol |
2138051-72-4 | 1g |
$1256.0 | 2023-06-08 | ||
Enamine | EN300-1161580-0.1g |
6-[(2-methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol |
2138051-72-4 | 0.1g |
$1106.0 | 2023-06-08 | ||
Enamine | EN300-1161580-5.0g |
6-[(2-methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol |
2138051-72-4 | 5g |
$3645.0 | 2023-06-08 | ||
Enamine | EN300-1161580-10.0g |
6-[(2-methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol |
2138051-72-4 | 10g |
$5405.0 | 2023-06-08 |
6-[(2-Methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol Related Literature
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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4. Back matter
Additional information on 6-[(2-Methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol
Exploring the Properties and Applications of 6-[(2-Methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol (CAS No. 2138051-72-4)
In the realm of organic chemistry and pharmaceutical research, 6-[(2-Methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol (CAS No. 2138051-72-4) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its spirocyclic framework and amino alcohol functionality, presents a fascinating case study for researchers exploring novel bioactive molecules. The spiro[4.5]decane core, in particular, offers a rigid three-dimensional structure that can influence binding affinity and selectivity in biological systems.
Recent trends in chemical research highlight a growing interest in spirocyclic compounds, driven by their prevalence in natural products and pharmaceuticals. Users frequently search for terms like "spirocyclic drug candidates" or "amino alcohol synthesis," reflecting the demand for innovative building blocks in drug discovery. The 6-[(2-Methylpropyl)(propyl)amino] side chain in this molecule introduces lipophilicity, which can enhance membrane permeability—a critical factor in central nervous system (CNS) drug development. This aligns with current industry focus on blood-brain barrier penetration strategies.
The synthetic versatility of CAS No. 2138051-72-4 makes it particularly valuable for medicinal chemistry applications. Chemists often inquire about "spirocycle functionalization techniques" or "tertiary amine optimization," topics directly relevant to this compound's manipulation. The hydroxyl group at position 8 allows for further derivatization through esterification or ether formation, while the tertiary amine functionality offers opportunities for salt formation to improve solubility. These features position the molecule as a potential intermediate for GPCR-targeted therapeutics, a hot topic in pharmaceutical forums.
From a structural perspective, the spiro[4.5]decan-8-ol scaffold demonstrates interesting conformational properties. Computational chemistry searches often include terms like "spirocycle ring strain analysis" or "3D molecular modeling," reflecting the scientific community's interest in this compound's stereoelectronic characteristics. The isobutyl-propyl amino substitution pattern creates a steric environment that may influence receptor binding kinetics, making it relevant to discussions about molecular recognition in drug design.
In material science applications, researchers investigating chiral auxiliaries or asymmetric catalysis frequently examine compounds like 6-[(2-Methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol. The molecule's potential as a ligand precursor for transition metal complexes aligns with current interests in green chemistry and atom-economical synthesis. Laboratory searches often include phrases such as "amino alcohol catalysts" or "spirocyclic ligands," indicating practical applications beyond pharmaceutical uses.
The compound's physicochemical properties warrant special consideration. Analytical chemists searching for "HPLC method development for spirocycles" or "chromatographic separation of amino alcohols" would find this molecule particularly interesting due to its balanced polarity profile. The presence of both hydrogen bond donor (hydroxyl) and hydrogen bond acceptor (amine) groups creates unique challenges and opportunities in analytical method development, a subject of numerous recent publications.
Emerging research areas like proteolysis targeting chimeras (PROTACs) and molecular glues have renewed interest in structurally diverse compounds such as CAS No. 2138051-72-4. The molecule's ability to potentially serve as a linker element in bifunctional compounds answers frequent search queries about "E3 ligase recruiter design" and "protein degradation technology." This positions the compound at the forefront of contemporary drug discovery paradigms.
Safety and handling considerations for 6-[(2-Methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol follow standard laboratory protocols for amino alcohols. While not classified as hazardous under major regulatory frameworks, proper personal protective equipment (PPE) should always be used when handling the compound, as indicated by searches for "amino alcohol safety data." Storage recommendations typically suggest anhydrous conditions to preserve the compound's stability, a common concern reflected in queries about "amine compound storage."
Future research directions for this compound may explore its potential in neurological disorders, given the increasing search volume for terms like "blood-brain barrier penetrating drugs." The spirocyclic core's resemblance to certain neurotransmitter analogs makes it particularly intriguing for CNS drug development. Additionally, its application in catalysis and material science continues to attract attention, as evidenced by growing academic interest in multifunctional organic molecules.
In conclusion, 6-[(2-Methylpropyl)(propyl)amino]spiro[4.5]decan-8-ol (CAS No. 2138051-72-4) represents a versatile chemical entity with broad potential across pharmaceutical and materials research. Its unique spirocyclic architecture combined with amino alcohol functionality addresses multiple current research priorities, from drug discovery to catalyst design. As synthetic methodologies advance and biological screening becomes more sophisticated, this compound will likely continue to feature prominently in cutting-edge chemical research.
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